molecular formula C12H11ClN2O B12836931 N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide

N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide

Cat. No.: B12836931
M. Wt: 234.68 g/mol
InChI Key: TWJIDJOXVLIPBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide typically involves the reaction of 2-chloro-5-cyanophenylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide involves its ability to participate in various chemical reactions, forming new compounds that can interact with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the products formed from its reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-n-(2-chlorophenyl)acetamide
  • N-Allyl-n-(2-cyanophenyl)acetamide
  • N-Allyl-n-(2-chloro-5-methylphenyl)acetamide

Uniqueness

N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide is unique due to the presence of both chlorine and cyano groups on the phenyl ring, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable intermediate for the synthesis of a wide range of compounds .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

N-(2-chloro-5-cyanophenyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C12H11ClN2O/c1-3-6-15(9(2)16)12-7-10(8-14)4-5-11(12)13/h3-5,7H,1,6H2,2H3

InChI Key

TWJIDJOXVLIPBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC=C)C1=C(C=CC(=C1)C#N)Cl

Origin of Product

United States

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